molecular formula C14H22BNO4 B1457978 2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1150632-93-1

2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1457978
M. Wt: 279.14 g/mol
InChI Key: VYLIORWIFDJVCE-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the following properties:



  • Empirical Formula : C14H22BNO4

  • Molecular Weight : 279.14 g/mol

  • SMILES String : CC1©OB(OC©1C)C2=CN=C(C(OC)OC)C=C2



Synthesis Analysis

The synthesis of this compound involves the introduction of a dimethoxymethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group onto a pyridine ring. Specific synthetic methods and reaction conditions would need to be explored in relevant literature.



Molecular Structure Analysis

The molecular structure consists of a pyridine ring substituted with dimethoxymethyl and tetramethyl-1,3,2-dioxaborolan-2-yl groups. The arrangement of atoms and functional groups determines its properties and reactivity.



Chemical Reactions Analysis

Understanding the reactivity of this compound involves investigating its behavior in various chemical reactions. Literature may provide insights into its reactions with other compounds, functional group transformations, and potential applications.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Flash Point : Not applicable (combustible solid)

  • Solubility : Soluble in certain organic solvents

  • Melting Point/Boiling Point : Information not provided


Safety And Hazards


  • Safety Class Code : 11 (Combustible Solids)

  • Storage : Handle with care due to combustibility

  • Hazards : No specific hazards data provided


Future Directions

Research on this compound could explore:



  • Applications : Investigate potential uses in organic synthesis, catalysis, or medicinal chemistry.

  • Biological Activity : Assess any biological effects or pharmacological properties.

  • Derivatives : Explore modifications to enhance specific properties.


Please note that this analysis is based on available information, and further studies are necessary for a comprehensive understanding. For detailed references, consult relevant scientific literature123.


properties

IUPAC Name

2-(dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-8-11(16-9-10)12(17-5)18-6/h7-9,12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLIORWIFDJVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1150632-93-1
Record name 2-(Dimethoxymethyl)pyridine-5-boronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 6
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2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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